(3-Methoxypyridin-2-yl)methanamine hydrochloride

Medicinal Chemistry Organic Synthesis Chemical Procurement

Medicinal chemistry teams often encounter supply inconsistencies with generic pyridylmethanamine isomers, risking failed coupling reactions and wasted screening resources. (3-Methoxypyridin-2-yl)methanamine hydrochloride (CAS 1588441-00-2) is the defined 3-methoxy-2-aminomethyl regioisomer in stable solid hydrochloride form, eliminating isomer ambiguity. • Validated scaffold for PI3K/mTOR kinase inhibitor programs and gamma-secretase modulator development. • Solid salt form supports accurate parallel synthesis weighing; consensus LogP 0.52 and predicted solubility 5.25 mg/mL favor CNS penetrant candidate design. • Room-temperature storage and ambient shipping minimize cold-chain logistics; batch-to-batch purity ≥95% ensures reproducible SAR data.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 1588441-00-2
Cat. No. B1432981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxypyridin-2-yl)methanamine hydrochloride
CAS1588441-00-2
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)CN.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H
InChIKeyUVTVZSYFGGXRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxypyridin-2-yl)methanamine hydrochloride: Profile & Procurement


(3-Methoxypyridin-2-yl)methanamine hydrochloride (CAS 1588441-00-2) is a pyridine-derived organic compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol [1]. It is the hydrochloride salt form of (3-methoxypyridin-2-yl)methanamine (free base, CAS 595560-87-5) . The compound features a methoxy substituent at the 3-position and an aminomethyl group at the 2-position of the pyridine ring, structural characteristics that confer distinct physicochemical and handling properties relevant to its use as a research intermediate in medicinal chemistry .

(3-Methoxypyridin-2-yl)methanamine hydrochloride: Substitution Risks


The (3-methoxypyridin-2-yl)methanamine scaffold exists in multiple regioisomeric forms (e.g., 2-methoxy, 4-methoxy positional variants) and alternative salt states (free base vs. hydrochloride). Generic substitution without precise structural matching fails because the 3-methoxy-2-aminomethyl substitution pattern defines the compound's electron distribution, steric environment, and reactivity profile in downstream synthetic transformations [1]. Furthermore, the hydrochloride salt form (CAS 1588441-00-2) differs fundamentally from the free base (CAS 595560-87-5) in physical state (solid vs. liquid), storage requirements, and handling safety, making them non-interchangeable in synthetic protocols without additional neutralization steps [2].

(3-Methoxypyridin-2-yl)methanamine hydrochloride: Analog Comparison


Hydrochloride Salt vs. Free Base: Physical State & Storage

The hydrochloride salt form (CAS 1588441-00-2) exists as a solid at room temperature with a melting point of 232 °C (decomposition) [1], whereas the corresponding free base (CAS 595560-87-5) is a liquid with a boiling point of 228.6 °C at 760 mmHg [2]. This physical state difference has direct implications for handling, weighing accuracy, and storage logistics.

Medicinal Chemistry Organic Synthesis Chemical Procurement

3-Methoxy vs. 4-Methoxy Substitution Pattern

The 3-methoxypyridin-2-yl substitution pattern represents a distinct regioisomeric arrangement compared to the 4-methoxypyridin-2-yl variant. While both scaffolds serve as intermediates in pharmaceutical synthesis, the 3-methoxy positioning alters the electron density distribution on the pyridine ring and modifies the spatial orientation of the aminomethyl group relative to the methoxy substituent [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Storage Stability: Salt vs. Free Base

The hydrochloride salt (CAS 1588441-00-2) can be stored at room temperature without specialized refrigeration , whereas the free base (CAS 595560-87-5) requires storage at -10 °C to maintain stability [1]. This difference in storage temperature requirements affects long-term procurement planning and inventory management costs.

Chemical Storage Stability Procurement Logistics

Computed LogP and Solubility Parameters

Computational predictions of the free base form (relevant for understanding the scaffold's drug-like properties) indicate a consensus LogP of 0.52 and an estimated aqueous solubility of 5.25 mg/mL (ESOL method) . The hydrochloride salt form, with its increased polarity from the ionic species, would be expected to exhibit enhanced aqueous solubility relative to these free base predictions.

Drug Discovery ADME Prediction Computational Chemistry

(3-Methoxypyridin-2-yl)methanamine hydrochloride: Applications


Lead Optimization with Methoxypyridine Scaffolds

The (3-methoxypyridin-2-yl)methanamine scaffold serves as a versatile building block for constructing bioactive molecules. Its regiospecific 3-methoxy-2-aminomethyl substitution pattern enables precise spatial presentation of hydrogen bond donors/acceptors in target binding pockets. Literature precedent demonstrates that methoxypyridine motifs, when incorporated into tetracyclic scaffolds, can improve gamma-secretase modulator activity and enhance solubility properties . The solid hydrochloride salt form facilitates accurate weighing in parallel synthesis and medicinal chemistry workflows.

CNS-Penetrant Drug Candidate Synthesis

The moderate consensus LogP of 0.52 and predicted solubility of 5.25 mg/mL suggest that compounds derived from this scaffold may possess favorable properties for crossing biological membranes. Research has shown that methoxypyridine-containing compounds can achieve blood-brain barrier penetration in vivo [1], making this hydrochloride salt a practical starting material for CNS drug discovery programs where controlled solubility and reproducible handling are essential.

Kinase Inhibitor Scaffold Development

Methoxypyridine-derived scaffolds have been utilized in the development of kinase inhibitors, including those targeting the PI3K/mTOR pathway . The specific 3-methoxy-2-aminomethyl substitution pattern offers a defined vector for further derivatization (e.g., sulfonamide formation, amide coupling) while maintaining the electronic properties conferred by the methoxy substituent. The hydrochloride salt's room-temperature stability simplifies compound management in high-throughput screening campaigns.

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